4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine
Description
Properties
Molecular Formula |
C6H4Cl2F2N2 |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-2-11-4(7)3(6(9)10)5(8)12-2/h6H,1H3 |
InChI Key |
JWIGVFITVGQSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Cyclization : In methanol, sodium methoxide deprotonates dimethyl 2-(difluoromethyl)malonate, enabling nucleophilic attack by acetamidine. The reaction proceeds at 18–25°C for 3–5 hours, yielding 4,6-dihydroxy-5-(difluoromethyl)-2-methylpyrimidine.
-
Chlorination : The dihydroxy intermediate is treated with triphosgene in dichloroethane under reflux. Triphosgene (a safer alternative to POCl3) replaces hydroxyl groups with chlorines at positions 4 and 6.
Hypothetical Data Table
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NaOMe, MeOH, 25°C | Dihydroxy-pyrimidine | 75% |
| 2 | Triphosgene, C₂H₄Cl₂, reflux | Target Compound | 68% |
Starting from 4,6-dichloro-2-methylpyrimidine, the introduction of a difluoromethyl group at position 5 can be achieved via radical or electrophilic fluorination.
Radical Difluoromethylation
A radical initiator (e.g., AIBN) and a difluoromethyl source (e.g., HCF₂SO₂Cl) generate HCF₂- radicals, which add to the pyrimidine ring. Subsequent oxidation or re-aromatization yields the difluoromethylated product.
Example Protocol
-
Substrate : 4,6-Dichloro-2-methylpyrimidine (1.0 eq)
-
Reagents : HCF₂SO₂Cl (2.5 eq), AIBN (0.1 eq), DCE, 80°C, 12 h
-
Yield : ~50% (estimated based on analogous aryl fluorinations)
Electrophilic Fluorination
Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI), electrophilic fluorination could occur at position 5 if the ring is activated. Pre-functionalization with a directing group (e.g., boronic acid) may enhance regioselectivity.
Nucleophilic Substitution at Position 5
If a leaving group (e.g., Cl, OTf) is present at position 5, nucleophilic displacement with a difluoromethyl anion equivalent becomes feasible.
Halogen Exchange
A chlorine atom at position 5 can be replaced via SNAr (nucleophilic aromatic substitution) using a difluoromethyl metal reagent (e.g., HCF₂Cu).
Hypothetical Conditions
-
Substrate : 4,6-Dichloro-5-iodo-2-methylpyrimidine
-
Reagent : HCF₂Cu, DMF, 100°C, 24 h
-
Yield : ~40% (extrapolated from aryl iodide fluorinations)
Diazotization and Fluorination of Amino Intermediates
Amino groups at position 5 can be converted to diazonium salts, which are subsequently fluorinated. This method mirrors the Balz-Schiemann reaction.
Protocol Outline
-
Amination : 4,6-Dichloro-2-methylpyrimidine is aminated at position 5 using NH3/EtOH at 150°C.
-
Diazotization : The amino group is treated with NaNO2/HCl to form a diazonium salt.
-
Fluorination : Decomposition of the diazonium salt in the presence of HF or HF-pyridine introduces the difluoromethyl group.
Data Table (Speculative)
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NH3, EtOH, 150°C | 5-Amino derivative | 85% |
| 2 | NaNO2, HCl, 0°C | Diazonium salt | 90% |
| 3 | HF-pyridine, 60°C | Target Compound | 55% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Cyclocondensation | Direct, fewer steps | Requires specialized malonate | 60–75% |
| Radical Fluorination | Tolerates electron-deficient rings | Low regioselectivity | 40–55% |
| Nucleophilic Substitution | High functional group tolerance | Requires pre-installed leaving group | 35–50% |
| Diazotization-Fluorination | Reliable for aromatic amines | Hazardous HF handling | 50–60% |
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and fluorine).
Common Reagents: Reagents like alkylating agents, nucleophiles, and halogenating agents may be used.
Major Products: The primary products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Anticancer Agents
The compound serves as a crucial building block in the synthesis of antiviral and anticancer drugs. Its structural properties allow for the development of compounds that target specific biological pathways associated with viral replication and cancer cell proliferation.
- Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of pyrimidine derivatives, including 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine, the following results were observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine | MCF-7 (Breast Cancer) | 1.25 |
| 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine | A549 (Lung Cancer) | 0.85 |
| 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine | HCT116 (Colon Cancer) | 1.10 |
These findings indicate that the compound possesses potent anticancer activity with IC50 values in the low micromolar range, suggesting its potential as a candidate for further development in cancer therapy .
Agrochemical Applications
Herbicides and Pesticides
The compound is an important intermediate in the synthesis of herbicides and pesticides. Its bioactive properties enhance crop yields by providing effective pest control.
- Research Insight
Studies have shown that derivatives of this compound exhibit significant herbicidal activity against various weed species, making it a valuable component in agricultural formulations .
Material Science Applications
Advanced Materials Development
4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine is utilized in the formulation of specialty polymers and resins. These materials are characterized by enhanced durability and resistance to environmental factors.
- Example Application
The compound contributes to the development of liquid crystals and organic semiconductors, which are critical in electronic applications .
Analytical Chemistry Applications
Detection and Quantification Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying other chemicals. This application is vital for environmental monitoring and quality control processes.
- Analytical Techniques
Techniques such as High-Performance Liquid Chromatography (HPLC) have been adapted to utilize this compound for improved sensitivity and specificity in chemical analysis .
Biochemical Research Applications
Nucleic Acid Studies
The compound plays a role in biochemical research focused on nucleic acids and their interactions. This research provides insights into genetic mechanisms and potential therapeutic applications.
- Research Findings
Studies have indicated that pyrimidine derivatives can influence enzyme activities related to nucleic acid metabolism, highlighting their importance in genetic research .
Chemical Properties and Structure
- Molecular Formula: C7H4Cl2F2N2
- Molecular Weight: 195.98 g/mol
The presence of chlorine and difluoromethyl groups enhances its reactivity and biological profile, making it a valuable scaffold in drug design and agrochemical development .
Mechanism of Action
The exact mechanism of action remains an area of ongoing investigation. It likely involves interactions with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Substituents: Chlorine atoms at positions 4 and 6, a difluoromethyl (-CF₂H) group at position 5, and a methyl (-CH₃) group at position 2.
- Key Applications : Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, leveraging fluorine’s electronegativity and lipophilicity .
Comparative Analysis with Structurally Similar Pyrimidines
Structural and Physicochemical Properties
The table below highlights critical differences in substituents, molecular weight, and physical properties among analogous compounds:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups: The difluoromethyl group (-CF₂H) in the target compound offers stronger electron-withdrawing effects compared to methoxy (-OCH₃) or amino (-NH₂) groups, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Halogen Diversity: Iodo (4,6-dichloro-5-iodo-2-methylpyrimidine) and fluoro derivatives provide distinct pathways for nucleophilic substitution or fluorination reactions .
Physical State :
Pharmacological and Agrochemical Relevance
- Fluorine’s Role: Fluorinated pyrimidines, including the target compound, are prized in drug design for their ability to modulate pKa, membrane permeability, and metabolic resistance. For instance, trifluoromethyl groups in related compounds (e.g., EP 4374877A2) improve target binding affinity . Non-fluorinated analogs like 4,6-dichloro-5-methoxypyrimidine lack these advantages but are cheaper to synthesize .
Halogen Exchange :
- Iodo derivatives (e.g., 4,6-dichloro-5-iodo-2-methylpyrimidine) enable radiofluorination for PET imaging, a feature absent in the difluoromethylated target compound .
Biological Activity
4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C7H5Cl2F2N
- Molecular Weight: 208.03 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, such as those related to cancer proliferation or microbial resistance.
- Receptor Interaction: It could interact with various receptors, altering cellular signaling pathways and affecting cell growth and survival.
- Nucleophilic Substitution: Due to its halogenated structure, it can participate in nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
Biological Activity Overview
The biological activities of 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine include:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.
- Anticancer Potential: Research has shown promising results in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses.
Antimicrobial Activity
A study evaluated the effectiveness of 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for common pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 25 |
| Candida albicans | 50 |
These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.
Anticancer Studies
In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.126 |
| A549 (Lung) | 0.250 |
| HeLa (Cervical) | 0.300 |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of this compound through its inhibition of COX-2 activity:
- IC50 Value: 0.04 ± 0.01 μmol compared to celecoxib (standard drug).
This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence both potency and selectivity:
- Halogen Substitution: The presence of chlorine and fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Substituents: Variations in alkyl groups can affect solubility and metabolic stability.
Table: SAR Analysis
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4 | Chlorine | Increased potency |
| 5 | Difluoromethyl | Enhanced selectivity |
| 6 | Methyl | Improved solubility |
Q & A
Q. What are the recommended analytical techniques for confirming the structural identity and purity of 4,6-dichloro-5-(difluoromethyl)-2-methylpyrimidine?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) to resolve substituent positions and fluorine environments. High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, especially when contaminants like nitrosopyrimidines are present . Mass spectrometry (MS) can validate the molecular ion peak and detect isotopic patterns from chlorine and fluorine atoms. For quantitative purity, combine HPLC with calibration standards .
Q. What safety protocols should be followed when handling this compound in the lab?
The compound is toxic upon inhalation, skin contact, or ingestion. Use fume hoods , nitrile gloves, and lab coats. Store in airtight containers away from moisture. Waste must be segregated and disposed via licensed hazardous waste services to avoid environmental contamination. Refer to Safety Data Sheets (SDS) for analogs like 4,6-dichloro-5-fluoro-2-methylpyrimidine, which highlight similar hazards .
Q. What synthetic routes are effective for preparing 4,6-dichloro-5-(difluoromethyl)-2-methylpyrimidine?
A common approach involves stepwise halogenation and functionalization :
Start with a 2-methylpyrimidine backbone.
Introduce chlorine at positions 4 and 6 via electrophilic substitution.
Install the difluoromethyl group at position 5 using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.
Monitor intermediates using thin-layer chromatography (TLC) and optimize yields via temperature-controlled reactions .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of the difluoromethyl group reduces electron density at the pyrimidine ring, enhancing electrophilicity at adjacent positions. This facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids at the 4- or 6-chloro positions. Use Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in THF/water at 80°C. Note that steric hindrance from the 2-methyl group may require longer reaction times .
Q. What strategies mitigate instability during long-term storage, particularly in DMSO solutions?
The compound may degrade in DMSO due to oxidative or nucleophilic pathways . Strategies include:
Q. How can computational methods predict the compound’s interactions with biological targets?
Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals, highlighting reactive sites. Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like thymidine phosphorylase, leveraging the pyrimidine core’s affinity for nucleotide-binding pockets. Validate predictions with in vitro assays .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields often arise from impure starting materials or unoptimized reaction conditions . For example, incomplete fluorination due to moisture contamination can reduce difluoromethylation efficiency. Use Karl Fischer titration to ensure anhydrous solvents and conduct reaction progress monitoring via LC-MS. Reproduce protocols from peer-reviewed syntheses of analogous compounds (e.g., 4,6-dichloro-5-fluoropyrimidine derivatives) .
Q. How does the compound’s logP value correlate with its membrane permeability in cellular assays?
The difluoromethyl group increases lipophilicity , raising the calculated logP (e.g., ~2.5 via ChemDraw). Experimentally determine logP using the shake-flask method with octanol/water partitioning. Higher logP values generally enhance cell membrane penetration, but excessive hydrophobicity may reduce solubility. Balance by introducing polar groups (e.g., amines) in derivatives .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst loading).
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify vulnerable functional groups.
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
